AC-Tyr(SO3H)-met-gly-trp-met-asp-phe-NH2
CAS No.:
Cat. No.: VC16259336
Molecular Formula: C47H57N9Na2O14S3
Molecular Weight: 1114.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C47H57N9Na2O14S3 |
|---|---|
| Molecular Weight | 1114.2 g/mol |
| IUPAC Name | disodium;[3-[[2-[[2-[[2-[[2-[[2-acetamido-3-(4-oxidophenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoyl] sulfate |
| Standard InChI | InChI=1S/C47H59N9O14S3.2Na/c1-27(57)51-37(22-29-13-15-31(58)16-14-29)45(64)53-34(17-19-71-2)43(62)50-26-40(59)52-38(23-30-25-49-33-12-8-7-11-32(30)33)46(65)54-35(18-20-72-3)44(63)56-39(24-41(60)70-73(67,68)69)47(66)55-36(42(48)61)21-28-9-5-4-6-10-28;;/h4-16,25,34-39,49,58H,17-24,26H2,1-3H3,(H2,48,61)(H,50,62)(H,51,57)(H,52,59)(H,53,64)(H,54,65)(H,55,66)(H,56,63)(H,67,68,69);;/q;2*+1/p-2 |
| Standard InChI Key | NXNDHPJSAYDSFB-UHFFFAOYSA-L |
| Canonical SMILES | CC(=O)NC(CC1=CC=C(C=C1)[O-])C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)OS(=O)(=O)[O-])C(=O)NC(CC4=CC=CC=C4)C(=O)N.[Na+].[Na+] |
Introduction
Chemical Structure and Molecular Properties
Molecular Composition and Structural Features
AC-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 is a linear peptide comprising eight amino acids: acetylated aspartic acid (Ac-Asp), sulfated tyrosine (Tyr(SO3H)), methionine (Met), glycine (Gly), tryptophan (Trp), methionine (Met), aspartic acid (Asp), and phenylalanine amide (Phe-NH2). The sulfation of the tyrosine residue at position 27 is a critical post-translational modification that significantly enhances its biological activity .
The compound’s molecular formula, C47H57N9Na2O14S3, reflects the inclusion of two sodium ions, which stabilize the sulfate group (-OSO3−) on tyrosine. This contrasts with non-sulfated analogs, such as H-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 (CAS 109210-42-6), which lack the sulfate moiety and sodium counterions, resulting in a lower molecular weight (984.58 g/mol) . The sulfated form’s increased molecular weight (1114.2 g/mol) directly correlates with its enhanced solubility and receptor-binding efficiency.
Table 1: Comparative Molecular Properties of Sulfated and Non-Sulfated CCK Analogs
Structural Characterization
The peptide’s structure is further defined by its IUPAC name:
Disodium; [3-[[2-[[2-[[2-[[2-[[2-acetamido-3-(4-oxidophenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoyl] sulfate. The canonical SMILES string illustrates its sequence and modifications:
CC(=O)NC(CC1=CC=C(C=C1)[O-])C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)OS(=O)(=O)[O-])C(=O)NC(CC4=CC=CC=C4)C(=O)N.[Na+].[Na+].
Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of AC-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 employs solid-phase peptide synthesis (SPPS), a method enabling stepwise assembly of amino acids on a resin. Key steps include:
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Resin Activation: A Wang or Rink amide resin is used to anchor the C-terminal phenylalanine amide.
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Amino Acid Coupling: Protected amino acids (e.g., Fmoc-Met, Fmoc-Trp) are sequentially added using coupling agents like HBTU or HATU.
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Sulfation of Tyrosine: The tyrosine residue is sulfated post-synthetically using sulfur trioxide complexes, ensuring regioselective modification at the hydroxyl group .
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Acetylation: The N-terminal aspartic acid is acetylated to mimic the native CCK structure.
Purification and Quality Control
Post-synthesis, the crude peptide is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile-water gradient. Lyophilization yields the final product, which is characterized by:
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Mass Spectrometry (MS): Confirms molecular weight (e.g., m/z 1114.2).
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Nuclear Magnetic Resonance (NMR): Validates structural integrity, particularly sulfation at Tyr27.
Biological Activity and Mechanism of Action
Interaction with Cholecystokinin Receptors
AC-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 primarily binds to CCK1 (CCK-A) and CCK2 (CCK-B) receptors, which are G protein-coupled receptors (GPCRs) expressed in the gastrointestinal tract and brain . The sulfated tyrosine residue increases binding affinity by 10–100-fold compared to desulfated analogs.
CCK1 Receptor Signaling
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Location: Pancreatic acinar cells, gallbladder smooth muscle.
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Function: Stimulates enzyme secretion (amylase, lipase) and gallbladder contraction.
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Pathway: Activates phospholipase C (PLC), generating IP3 and diacylglycerol (DAG), which mobilize intracellular calcium .
CCK2 Receptor Signaling
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Location: Gastric parietal cells, central nervous system.
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Function: Mediates gastric acid secretion and anxiety responses.
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Pathway: Couples to Gq/11 proteins, triggering mitogen-activated protein kinase (MAPK) pathways .
Physiological Effects
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Digestive Enzyme Release: Enhances pancreatic secretion by 70–80% in murine models.
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Bile Flow: Increases gallbladder emptying by 40–60% in vitro.
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Satiety Signaling: Modulates hypothalamic neurons to reduce food intake, mimicking endogenous CCK .
Research Applications and Findings
Receptor-Ligand Interaction Studies
The compound’s high affinity (Ki = 0.2–0.5 nM for CCK1) has made it indispensable for:
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Radioligand Binding Assays: Quantifying receptor density in tissues.
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Structure-Activity Relationship (SAR) Studies: Identifying critical residues for receptor engagement.
Comparative Studies with Desulfated Analogs
Research comparing sulfated and non-sulfated CCK analogs reveals:
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Binding Affinity: Sulfation increases CCK1 binding by 50-fold.
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Functional Potency: EC50 for enzyme secretion decreases from 10 nM (desulfated) to 0.3 nM (sulfated).
In Vivo Pharmacological Studies
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